molecular formula C10H7ClFN B2397553 4-Chloro-5-fluoro-2-methylquinoline CAS No. 1799421-05-8

4-Chloro-5-fluoro-2-methylquinoline

Cat. No.: B2397553
CAS No.: 1799421-05-8
M. Wt: 195.62
InChI Key: HHVYZSVUZFRSLH-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-methylquinoline is a quinoline derivative with the molecular formula C10H7ClFN. It is a nitrogen-containing bicyclic compound that features a quinoline core substituted with chlorine, fluorine, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-methylquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylquinoline with chlorinating and fluorinating agents under controlled conditions. For example, the reaction of 2-methylquinoline with phosphorus oxychloride (POCl3) and hydrogen fluoride (HF) can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

4-Chloro-5-fluoro-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-methylquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-fluoro-2-methylquinoline
  • 4-Chloro-8-fluoro-2-methylquinoline
  • 4-Chloro-5-fluoro-2-phenylquinoline

Uniqueness

4-Chloro-5-fluoro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

4-chloro-5-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-5-7(11)10-8(12)3-2-4-9(10)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVYZSVUZFRSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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